

Application Note: Analysis of N-(2-Hydroxyethyl)propionamide using ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

Cat. No.: B095570

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various fields, including as a building block in organic synthesis and potentially in the development of new materials and pharmaceutical agents. Its structure contains both amide and primary alcohol functional groups, which can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details the analysis of **N-(2-Hydroxyethyl)propionamide** by ^1H NMR, providing spectral data and a protocol for sample analysis.

Molecular Structure and Proton Environments

The chemical structure of **N-(2-Hydroxyethyl)propionamide** is $\text{CH}_3\text{-CH}_2\text{-C(=O)NH-CH}_2\text{-CH}_2\text{-OH}$. The molecule has six distinct proton environments, which are assigned as follows:

- a: The three protons of the methyl group (CH_3).
- b: The two protons of the methylene group adjacent to the carbonyl group ($\text{CH}_2\text{-C=O}$).
- c: The proton of the amide group (NH).
- d: The two protons of the methylene group adjacent to the amide nitrogen (NH-CH_2).

- e: The two protons of the methylene group adjacent to the hydroxyl group ($\text{CH}_2\text{-OH}$).
- f: The proton of the hydroxyl group (OH).

1H NMR Spectral Data

The ^1H NMR spectrum of **N-(2-Hydroxyethyl)propionamide** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data for **N-(2-Hydroxyethyl)propionamide** in CDCl_3

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H_a (CH_3)	1.15	Triplet (t)	3H	~7.5
H_b ($\text{CH}_2\text{-C=O}$)	2.24	Quartet (q)	2H	~7.5
H_d (NH-CH_2)	3.39	Triplet (t)	2H	~5.5
H_e ($\text{CH}_2\text{-OH}$)	3.68	Triplet (t)	2H	~5.5
H_p (OH)	4.10	Broad Singlet (br s)	1H	-
H_c (NH)	6.80	Broad Singlet (br s)	1H	-

Note: Multiplicity and coupling constants are estimated based on typical values for similar chemical structures, as vicinal couplings in acyclic systems are generally in the range of 6-8 Hz.

Experimental Protocol

Objective: To obtain a high-resolution ^1H NMR spectrum of **N-(2-Hydroxyethyl)propionamide**.

Materials and Equipment:

- **N-(2-Hydroxyethyl)propionamide** sample
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- NMR tube (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

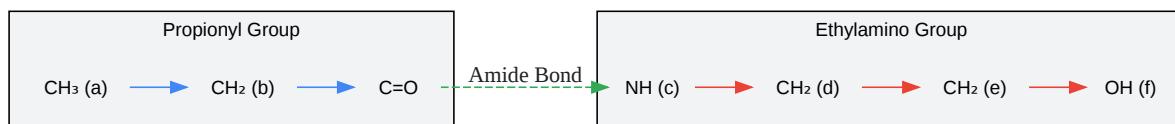
- Sample Preparation:
 - Weigh approximately 10-20 mg of **N-(2-Hydroxyethyl)propionamide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a small vial.
 - Vortex the vial to ensure the sample is fully dissolved.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- NMR Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
 - Tune and match the probe for the ^1H frequency.
- Data Acquisition:
 - Set the appropriate acquisition parameters, including:

- Pulse angle (e.g., 30-90 degrees)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (e.g., 8-16, depending on sample concentration)
 - Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the multiplicities and measure the coupling constants.

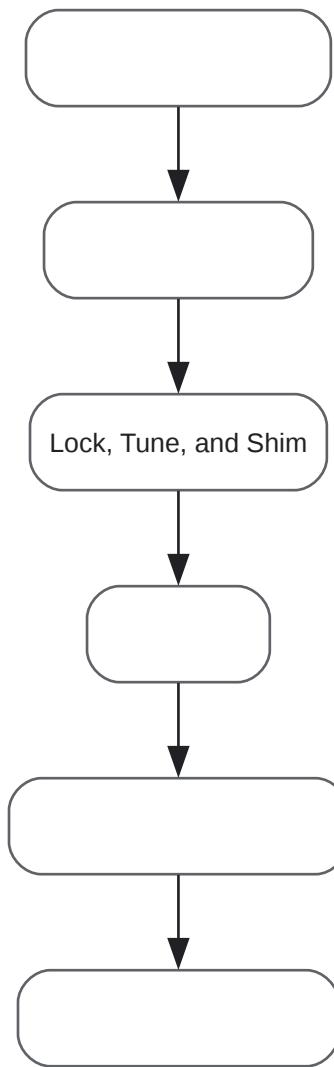
Visualizations

Diagram 1: Molecular Structure and Proton Assignments

N-(2-Hydroxyethyl)propionamide Structure and Proton Assignments



1H NMR Experimental Workflow



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